7-Chlorocinnolin-4-amine 7-Chlorocinnolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468798
InChI: InChI=1S/C8H6ClN3/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H,(H2,10,12)
SMILES:
Molecular Formula: C8H6ClN3
Molecular Weight: 179.60 g/mol

7-Chlorocinnolin-4-amine

CAS No.:

Cat. No.: VC17468798

Molecular Formula: C8H6ClN3

Molecular Weight: 179.60 g/mol

* For research use only. Not for human or veterinary use.

7-Chlorocinnolin-4-amine -

Specification

Molecular Formula C8H6ClN3
Molecular Weight 179.60 g/mol
IUPAC Name 7-chlorocinnolin-4-amine
Standard InChI InChI=1S/C8H6ClN3/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H,(H2,10,12)
Standard InChI Key QCANXZCMQFTPAA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)N=NC=C2N

Introduction

Chemical Identity and Structural Features

Molecular Composition

7-Chlorocinnolin-4-amine (IUPAC name: 7-chloroquinolin-4-amine) has the molecular formula C9H7ClN2\text{C}_9\text{H}_7\text{ClN}_2, with a molecular weight of 178.62 g/mol . Its structure consists of a quinoline ring system fused with a benzene ring, featuring:

  • A chlorine atom at position 7

  • An amino group (-NH2_2) at position 4

The compound's aromatic system enables resonance stabilization, while the electron-withdrawing chlorine and electron-donating amino group create distinct electronic properties.

Physicochemical Properties

Key physical parameters include:

PropertyValue
Melting Point150–152.5°C
Boiling Point (predicted)366.8 ± 27.0°C
Density (predicted)1.363 ± 0.06 g/cm³
pKa7.49 ± 0.50
Solubility<1 μM in aqueous solutions

The compound exists as an off-white crystalline solid under standard conditions and requires inert gas storage (nitrogen/argon) at 2–8°C for long-term stability .

Synthetic Methodologies

Primary Synthesis Route

The most documented synthesis involves reductive dehydrohalogenation of 7-chloro-4-hydrazinoquinoline :

Reagents:

  • 7-Chloro-4-hydrazinoquinoline

  • Sodium borohydride (NaBH4_4)

  • Nickel(II) chloride hexahydrate (NiCl2_2·6H2_2O)

  • Methanol solvent

Procedure:

  • Suspend 7-chloro-4-hydrazinoquinoline (1.67 g, 8.6 mmol) and NiCl2_2·6H2_2O (2.00 g, 8.6 mmol) in methanol (33 mL)

  • Gradually add NaBH4_4 (0.98 g, 25.8 mmol) under vigorous stirring

  • React overnight at room temperature

  • Filter through celite, dilute with water, and extract with ethyl acetate

  • Dry organic layer (MgSO4_4) and concentrate under reduced pressure

Yield: 72% (1.09 g)
Melting Point: 143–147°C (literature value: 147–148°C)

Pharmacological Applications

Antimalarial Mechanism

The compound inhibits β-hematin formation by complexing with ferriprotoporphyrin IX (Fe(III)PPIX), a critical process in Plasmodium species' hemoglobin digestion . This mechanism parallels chloroquine's action but with distinct binding kinetics due to its substituted quinoline structure.

Structural Derivatives and Modifications

Piperazine-Linked Dimers

NSC129790 (CID 31776), a dimeric derivative, demonstrates enhanced pharmacokinetic profiles:

  • Molecular formula: C28H32Cl2N6\text{C}_{28}\text{H}_{32}\text{Cl}_2\text{N}_6

  • Molecular weight: 523.5 g/mol

  • Bioactivity: Improved oral bioavailability compared to monomeric forms

Metal Complexation

Copper(II) complexes with [(7-chloroquinolin-4-yl)amino]acetophenone derivatives show:

  • Enhanced stability in physiological conditions

  • Modified redox properties influencing antineoplastic activity

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6_6): δ 8.65 (d, J=5.4 Hz, 1H), 8.12 (d, J=2.1 Hz, 1H), 7.92 (dd, J=8.9, 2.1 Hz, 1H), 7.49 (d, J=8.9 Hz, 1H), 6.62 (d, J=5.4 Hz, 1H), 5.21 (s, 2H)

  • ESI-MS: m/z 179.03 [M+H]+^+

Chromatographic Behavior

  • HPLC: Retention time = 6.8 min (C18 column, 0.1% TFA in H2_2O/MeCN gradient)

  • Purity: >95% by reverse-phase chromatography

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